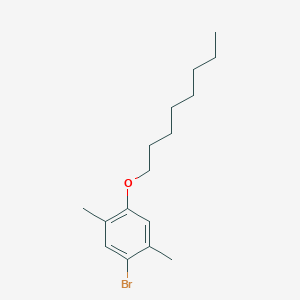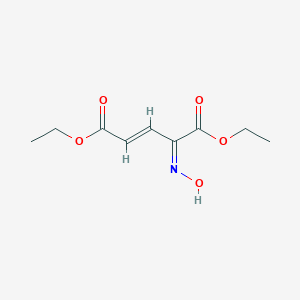
Diethyl 4-(hydroxyimino)-2-pentenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-(hydroxyimino)-2-pentenedioate, also known as DEHPD, is a synthetic compound that belongs to the family of nitrones. It is widely used in scientific research for its potential therapeutic properties. DEHPD has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective effects.
作用机制
Diethyl 4-(hydroxyimino)-2-pentenedioate exerts its therapeutic effects through multiple mechanisms. It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, improve cognitive function, and enhance mitochondrial function. Additionally, this compound has been shown to promote angiogenesis and wound healing.
实验室实验的优点和局限性
Diethyl 4-(hydroxyimino)-2-pentenedioate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous-based experiments. Additionally, it has a low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on Diethyl 4-(hydroxyimino)-2-pentenedioate. One area of interest is the development of more effective delivery methods to increase its bioavailability. Another area of interest is the investigation of its potential therapeutic properties in other disease models, such as cancer and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its therapeutic potential.
合成方法
Diethyl 4-(hydroxyimino)-2-pentenedioate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization and dehydration. The resulting product is then subjected to esterification with diethyl sulfate to yield this compound.
科学研究应用
Diethyl 4-(hydroxyimino)-2-pentenedioate has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to exhibit potent antioxidant and anti-inflammatory effects, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
属性
分子式 |
C9H13NO5 |
|---|---|
分子量 |
215.2 g/mol |
IUPAC 名称 |
diethyl (E,4Z)-4-hydroxyiminopent-2-enedioate |
InChI |
InChI=1S/C9H13NO5/c1-3-14-8(11)6-5-7(10-13)9(12)15-4-2/h5-6,13H,3-4H2,1-2H3/b6-5+,10-7- |
InChI 键 |
GLBWGBBRYJWTFT-LXGGSRJLSA-N |
手性 SMILES |
CCOC(=O)/C=C/C(=N/O)/C(=O)OCC |
SMILES |
CCOC(=O)C=CC(=NO)C(=O)OCC |
规范 SMILES |
CCOC(=O)C=CC(=NO)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
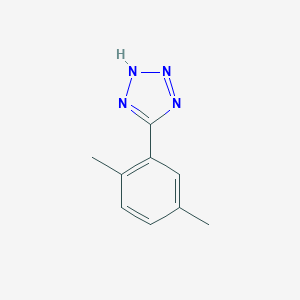
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
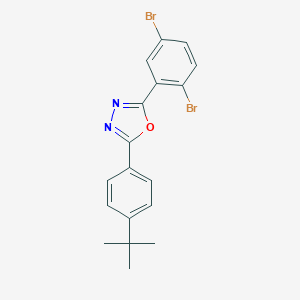
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
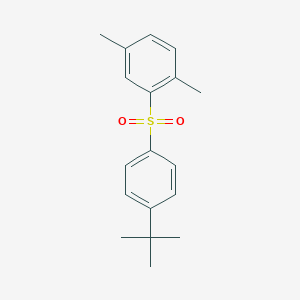
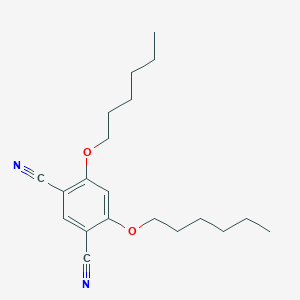
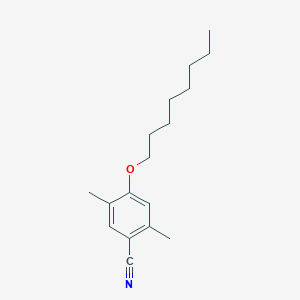
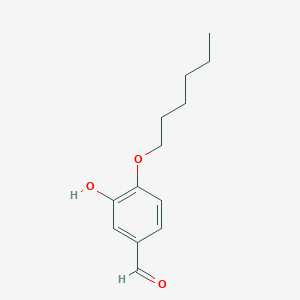
![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
